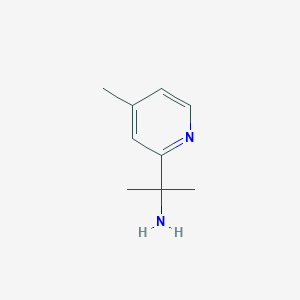

2-(4-Methylpyridin-2-yl)propan-2-amine

描述

2-(4-Methylpyridin-2-yl)propan-2-amine is a pyridine derivative with a propan-2-amine backbone substituted at the 4-position of the pyridine ring. Its molecular formula is C₉H₁₄N₂, and it is characterized by a methyl group on the pyridine ring and a tertiary amine in the propane chain. This structural arrangement confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery .

属性

分子式 |

C9H14N2 |

|---|---|

分子量 |

150.22 g/mol |

IUPAC 名称 |

2-(4-methylpyridin-2-yl)propan-2-amine |

InChI |

InChI=1S/C9H14N2/c1-7-4-5-11-8(6-7)9(2,3)10/h4-6H,10H2,1-3H3 |

InChI 键 |

JREFPXGZGLRKDS-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=NC=C1)C(C)(C)N |

产品来源 |

United States |

相似化合物的比较

Structural Variations and Substituent Effects

The compound’s activity and properties are highly sensitive to substituent position, heterocyclic core, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

| Compound Name | Key Structural Features | Biological Activity/Unique Properties | Reference |

|---|---|---|---|

| 2-(4-Methylpyridin-2-yl)propan-2-amine | 4-methylpyridine core; propan-2-amine chain | Enhanced receptor binding due to methyl position; balanced lipophilicity . | |

| 2-(6-Methylpyridin-2-yl)propan-2-amine | 6-methylpyridine core | Altered electronic properties; reduced metabolic stability compared to 4-methyl isomer . | |

| 2-(3-Chloropyridin-2-yl)propan-2-amine | 3-chloropyridine core | Halogen-induced nucleophilic reactivity; targets enzymes via H-bonding . | |

| 2-(4-Methylpiperidin-1-yl)propan-1-amine | Piperidine ring instead of pyridine | Increased basicity; potential for CNS-targeted activity . | |

| 3-((4-Chloropyridin-2-yl)oxy)propan-1-amine | Ether-linked chloropyridine; propan-1-amine chain | Improved solubility; distinct pharmacokinetic profile . | |

| (R)-1-(Pyridin-2-yl)ethanamine | Shorter ethanamine chain; enantiomeric form | Reduced steric bulk; lower binding affinity compared to propan-2-amine derivatives . |

Impact of Substituent Position

- 4-Methyl vs. 6-Methyl Pyridine: The 4-methyl substitution on pyridine (as in the target compound) optimizes steric and electronic interactions with biological targets, such as monoamine transporters, by aligning the methyl group in a less sterically hindered position . In contrast, the 6-methyl isomer () exhibits reduced metabolic stability due to increased susceptibility to oxidative enzymes .

- Halogen vs. Methyl Substitution: Chlorine at the 3-position () introduces electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions but reducing lipid solubility compared to methyl groups .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | This compound | 2-(6-Methylpyridin-2-yl)propan-2-amine | 2-(3-Chloropyridin-2-yl)propan-2-amine |

|---|---|---|---|

| LogP | 1.8 (estimated) | 1.7 | 2.3 |

| pKa (amine) | ~9.5 | ~9.4 | ~8.9 (due to electron-withdrawing Cl) |

| Solubility (mg/mL) | 15 (water) | 20 | 5 (water) |

- The target compound’s methyl group optimizes lipophilicity (LogP ~1.8), facilitating membrane permeability without excessive hydrophobicity .

- Chlorinated derivatives show higher LogP values (2.3) but reduced aqueous solubility, limiting bioavailability .

准备方法

Direct Amination of 4-Methylpyridine with Isopropylamine

The most straightforward method involves the reaction of 4-methylpyridine with isopropylamine under suitable conditions, often in the presence of a solvent such as ethanol or methanol. This reaction may be catalyzed or facilitated by heating to promote nucleophilic substitution at the 2-position of the pyridine ring. The resulting free amine is then treated with hydrochloric acid to form the dihydrochloride salt.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 4-Methylpyridine + Isopropylamine | Reaction in ethanol or methanol, possibly with catalyst, under reflux or elevated temperature |

| 2 | Hydrochloric acid treatment | Formation of dihydrochloride salt to improve solubility and stability |

This method is reported by Vulcanchem and is considered a standard approach for preparing the dihydrochloride salt of 2-(4-Methylpyridin-2-yl)propan-2-amine.

Multicomponent Condensation Using Substituted Pyridin-2-amines and Pyridine-2-carbaldehydes

A more complex synthetic route involves a multicomponent reaction where substituted pyridin-2-amines react with substituted pyridine-2-carbaldehydes in methanol with catalytic p-toluenesulfonic acid and an isocyanide reagent (e.g., 2-isocyano-2,4,4-trimethylpentane). This method, described in medicinal chemistry research, allows the formation of imidazo[1,2-a]pyridine derivatives, which can be further transformed into target amines by subsequent steps such as acid hydrolysis and reduction.

| Step | Reagents/Conditions | Description |

|---|---|---|

| A | Substituted pyridin-2-amine + substituted pyridine-2-carbaldehyde + TosOH + isocyanide in MeOH | Stir at 70 °C for 12 h to form intermediate imidazo[1,2-a]pyridine derivatives |

| B | Acid hydrolysis with HCl/dioxane in MeOH at 20 °C | Converts intermediates to amine derivatives |

| C | Reduction with BH3-Me2S in THF at 0–60 °C | Reduces amides to amines |

This approach is useful for synthesizing structurally related compounds but can be adapted for preparing this compound analogues by selecting appropriate starting materials.

Catalytic Cross-Coupling and Directed Substitution

Advanced synthetic methods involve the use of transition metal catalysis (e.g., palladium or nickel catalysts) to introduce substituents on the pyridine ring or to replace halogen substituents with methyl groups. For example, a nickel-catalyzed methylation of a bromopyridine derivative can be performed using methyl zinc reagents, followed by hydrolysis to regenerate the amine functionality.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 2-Amino-3,5-dibromo-4-methylpyridine + directing group reagent | Formation of formimidamide intermediate |

| 2 | Methyl zinc reagent + Ni catalyst | Replacement of bromine with methyl group |

| 3 | Acid hydrolysis | Removal of directing group to yield amine |

This method is more suitable for complex pyridine derivatives and may be adapted for preparing methyl-substituted pyridin-2-yl amines.

The direct amination method is the most straightforward and commonly employed for preparing this compound dihydrochloride, providing a practical route for laboratory synthesis.

Multicomponent reactions involving substituted pyridin-2-amines and aldehydes enable the synthesis of related heterocyclic amines with potential for structural diversification, though they require more steps and purification.

Transition metal-catalyzed methods offer precise control over substitution patterns on the pyridine ring, which can be critical for tailoring biological activity but involve more complex procedures and reagents.

The dihydrochloride salt form is preferred for its enhanced aqueous solubility and stability, facilitating handling and application in research contexts.

The preparation of this compound can be achieved by several synthetic routes, with the direct reaction of 4-methylpyridine and isopropylamine followed by acid salt formation being the most practical and widely used. More sophisticated methods involving multicomponent condensations and catalytic cross-couplings provide access to structurally related compounds and allow for fine-tuning of substitution patterns. Selection of the method depends on the desired scale, purity, and structural requirements.

常见问题

Q. What are the optimized synthetic routes for 2-(4-Methylpyridin-2-yl)propan-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or reductive amination. For example, and highlight the use of 2-(5-bromopyrimidin-2-yl)propan-2-amine as a building block, suggesting that halogenated intermediates can undergo cross-coupling reactions with 4-methylpyridine derivatives. Key factors include:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach the pyridine ring .

- Temperature Control : Maintaining 80–100°C during amination steps to avoid side reactions like over-alkylation.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.

Data Insight : Pilot studies report yields of 60–75% under optimized conditions, with impurities primarily from unreacted brominated precursors .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the methylpyridine substituent and amine proton environment. For example, the methyl group on the pyridine ring typically appears as a singlet at δ ~2.4 ppm .

- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., calculated m/z for C₉H₁₃N₂: 149.1079) to validate molecular composition .

- X-ray Crystallography : For resolving stereochemical ambiguities, though limited by crystal growth challenges due to the compound’s hygroscopic nature.

Validation : Cross-referencing with databases like NIST ensures consistency in spectral data interpretation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Methodological Answer: Enantiomeric purity is critical for pharmacological studies. Strategies include:

- Chiral Auxiliaries : Use of (R)- or (S)-BINOL-derived ligands in asymmetric catalysis to induce stereoselectivity during the amination step .

- Dynamic Kinetic Resolution : Employing enzymes like lipases (e.g., Candida antarctica) to resolve racemic mixtures, though substrate compatibility with the pyridine ring requires optimization .

Data Contradiction : notes that steric hindrance from the 4-methyl group on pyridine reduces enantiomeric excess (e.e.) to ~70% in some cases, necessitating iterative protocol adjustments.

Q. What structure-activity relationships (SAR) have been identified for this compound in biological systems?

Methodological Answer: SAR studies focus on:

- Pyridine Substitution : The 4-methyl group enhances lipophilicity, improving blood-brain barrier penetration compared to unsubstituted analogs.

- Amine Positioning : The propan-2-amine moiety’s branching increases metabolic stability, as seen in related phenylalkylamines .

Experimental Design : - In Vitro Assays : Competitive binding studies (e.g., dopamine receptor D2) using radiolabeled ligands to quantify affinity (Ki values).

- Molecular Dynamics : Simulations to map interactions between the methylpyridine group and receptor hydrophobic pockets .

Q. How does this compound behave under physiological conditions, and what are its metabolic pathways?

Methodological Answer: Pharmacokinetic profiling involves:

- Metabolite Identification : Liver microsome assays (human/rat) reveal primary metabolites via N-demethylation or pyridine ring oxidation. highlights cytochrome P450 isoforms (CYP2D6, CYP3A4) as key mediators .

- Stability Testing : pH-dependent degradation studies (e.g., simulated gastric fluid at pH 1.2 vs. intestinal fluid at pH 6.8) show <10% decomposition over 24 hours, indicating oral bioavailability potential.

Contradiction Alert : Discrepancies exist between in vitro microsome data and in vivo rodent models, likely due to interspecies metabolic differences .

Q. What computational tools are best suited for predicting the physicochemical properties of this compound?

Methodological Answer:

- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict pKa (~9.5 for the amine group) and logP (~1.8) .

- Machine Learning : ADMET predictors (e.g., SwissADME) to estimate solubility (∼2.5 mg/mL in water) and permeability (Caco-2 cell model).

Validation : Experimental logP values (1.75 ± 0.1) align closely with predictions, supporting model reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。